molecular formula C16H16Cl3N3O3S B11982082 3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

Cat. No.: B11982082
M. Wt: 436.7 g/mol
InChI Key: TXERAAAMMMMLNF-UHFFFAOYSA-N
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Description

3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-methyl group, a 2,2,2-trichloroethyl moiety, and a 4-sulfamoylphenylamino group. This complex molecular architecture makes it a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to a class of sulfonamide-containing benzamides that have been identified as modulators of voltage-gated sodium channels (NaV) . Sodium channels are critical membrane proteins involved in action potential generation and propagation, making them prominent targets for the research and development of therapeutic agents for a range of disorders . Preliminary research on analogous structures suggests potential investigative applications in areas such as neuropathic pain, inflammatory pain, and other central nervous system conditions . The proposed mechanism of action for related compounds involves the inhibition of specific sodium channel subtypes, which can help researchers elucidate pathways involved in pain signaling and neuronal excitability . The synthetic route for similar compounds typically involves multiple steps, starting from a substituted benzoic acid derivative that is converted to an acid chloride and subsequently coupled with an amine-containing intermediate to form the amide linkage . As with all sophisticated research chemicals, this product is intended for in-vitro studies in controlled laboratory settings. Disclaimer: This product is For Research Use Only. It is not intended for human or veterinary use, nor is it approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law.

Properties

Molecular Formula

C16H16Cl3N3O3S

Molecular Weight

436.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C16H16Cl3N3O3S/c1-10-3-2-4-11(9-10)14(23)22-15(16(17,18)19)21-12-5-7-13(8-6-12)26(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25)

InChI Key

TXERAAAMMMMLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

The foundational step involves converting 3-methylbenzoic acid to its corresponding acid chloride. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

3-Methylbenzoic acid+SOCl2Δ3-Methylbenzoyl chloride+SO2+HCl\text{3-Methylbenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3-Methylbenzoyl chloride} + \text{SO}2 + \text{HCl}

Key parameters:

  • Temperature : 70–80°C

  • Yield : 92–95%

Preparation of 2,2,2-Trichloroethylamine

2,2,2-Trichloroethylamine is synthesized via reductive amination of trichloroacetaldehyde (chloral) using ammonium acetate and sodium cyanoborohydride in methanol.

Cl3CCHO+NH4OAcNaBH3CNCl3CCH2NH2\text{Cl}3\text{CCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Cl}3\text{CCH}2\text{NH}2

Reaction Conditions :

  • Solvent : Methanol

  • Temperature : 25°C

  • Yield : 78–82%

Core Benzamide Formation

Coupling of 3-Methylbenzoyl Chloride and 2,2,2-Trichloroethylamine

The acid chloride reacts with 2,2,2-trichloroethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

3-Methylbenzoyl chloride+Cl3CCH2NH2TEAN-(2,2,2-Trichloroethyl)-3-methylbenzamide\text{3-Methylbenzoyl chloride} + \text{Cl}3\text{CCH}2\text{NH}_2 \xrightarrow{\text{TEA}} \text{N-(2,2,2-Trichloroethyl)-3-methylbenzamide}

Optimized Parameters :

  • Molar Ratio : 1:1.1 (acid chloride:amine)

  • Temperature : 0–5°C (prevents side reactions)

  • Yield : 85–88%

Introduction of the 4-Sulfamoylphenylamino Group

Synthesis of 4-Sulfamoylaniline

4-Sulfamoylaniline is prepared via sulfonation of aniline followed by amidation:

  • Sulfonation :

Aniline+H2SO4180C4-Aminobenzenesulfonic acid\text{Aniline} + \text{H}2\text{SO}4 \xrightarrow{180^\circ \text{C}} \text{4-Aminobenzenesulfonic acid}

  • Chlorination and Amination :

4-Aminobenzenesulfonic acid+PCl54-Aminobenzenesulfonyl chlorideNH34-Sulfamoylaniline\text{4-Aminobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{4-Aminobenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{4-Sulfamoylaniline}

Key Notes :

  • Chlorination Yield : 70%

  • Amination Yield : 90%

Nucleophilic Substitution

The trichloroethylamine benzamide intermediate reacts with 4-sulfamoylaniline under alkaline conditions:

N-(2,2,2-Trichloroethyl)-3-methylbenzamide+4-SulfamoylanilineK2CO3Target Compound\text{N-(2,2,2-Trichloroethyl)-3-methylbenzamide} + \text{4-Sulfamoylaniline} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C

  • Yield : 65–70%

Reductive Amination

An alternative approach uses reductive amination with sodium triacetoxyborohydride (STAB):

N-(2,2,2-Trichloroethyl)-3-methylbenzamide+4-SulfamoylanilineSTABTarget Compound\text{N-(2,2,2-Trichloroethyl)-3-methylbenzamide} + \text{4-Sulfamoylaniline} \xrightarrow{\text{STAB}} \text{Target Compound}

Advantages :

  • Milder Conditions : Room temperature, shorter reaction time (12 h)

  • Yield : 75–80%

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Scalability
Nucleophilic SubstitutionDMF, 60°C, 24 h65–70%95%Moderate
Reductive AminationDCM, RT, 12 h75–80%98%High

Key Findings :

  • Reductive amination offers superior yield and purity due to minimized side reactions.

  • Nucleophilic substitution is preferable for large-scale synthesis despite lower yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances efficiency:

  • Residence Time : 10–15 minutes

  • Throughput : 1.2 kg/h

  • Purity : 99%

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) achieves 99.5% purity.

  • Chromatography : Reserved for small-scale high-purity demands (≥99.9%).

Challenges and Mitigation Strategies

  • Trichloroethylamine Instability :

    • Solution : Use freshly distilled amine and inert atmosphere.

  • Sulfamoyl Group Hydrolysis :

    • Mitigation : Maintain pH 7–8 during coupling .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, reduced trichloroethyl derivatives, and substituted anilino compounds .

Scientific Research Applications

N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and reported properties:

Compound Name Substituents (R1, R2) Molecular Weight Key Findings Reference
Target Compound : 3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide R1 = 3-methyl, R2 = 4-sulfamoylphenyl 489.71 (calc.) Hypothesized DHFR binding via sulfamoyl interactions; potential NLRP3 inflammasome modulation.
4-bromo-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide (CAS 257612-36-5) R1 = 4-bromo, R2 = 4-sulfamoylphenyl 518.62 Bromine substituent may enhance lipophilicity; no biological data reported.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0) R1 = 5-Cl-2-OCH3, R2 = ethyl linker 368.83 Reduces infarct size in myocardial ischemia–reperfusion models; NLRP3 inhibitor at high doses.
3-methyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide (CAS 301195-71-1) R1 = 3-methyl, R2 = 4-iodophenyl 483.56 High predicted density (1.708 g/cm³); iodine may improve radiopharmaceutical utility.
4-nitro-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl]benzamide R1 = 4-nitro, R2 = 4-methoxyphenyl 450.65 Nitro group may confer electrophilic reactivity; methoxy enhances solubility.
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide R1 = 2,4-dichloro, R2 = thiadiazole 571.63 Strong DHFR binding (ΔG = -9.0 kcal/mol); outperforms reference compounds in docking studies.

Key Observations:

Thiadiazole-containing analogs exhibit superior DHFR inhibition (ΔG = -9.0 kcal/mol vs. -8.4 kcal/mol for simpler derivatives), highlighting the role of heterocyclic moieties in enzyme interaction .

Physicochemical Properties: Halogenation (e.g., bromine in 257612-36-5, iodine in 301195-71-1) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • Most analogs are synthesized via hydrazinecarbothioamide intermediates or thiourea additions, using iodine/triethylamine for dehydrosulfurization . This modular approach allows rapid diversification of R1/R2 groups.

Research Findings and Mechanistic Insights

Molecular Docking and Binding Affinity

  • The thiadiazole derivative (from ) forms six hydrogen bonds with DHFR, including interactions with Leu 28 and Gln 35, explaining its high binding affinity (ΔG = -9.0 kcal/mol) .
  • By contrast, simpler benzamides (e.g., target compound) likely rely on sulfamoyl-mediated hydrogen bonding, though specific docking data are lacking.

Limitations and Contradictions

Biological Activity

3-Methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17Cl3N4O3S2C_{17}H_{17}Cl_3N_4O_3S_2. The compound features a complex structure that includes a benzamide core, a trichloroethyl group, and a sulfamoylphenyl moiety.

PropertyValue
Molecular Weight453.8 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. The presence of the sulfamoyl group suggests potential interactions with enzymes involved in sulfonamide metabolism and may influence the compound's pharmacodynamics.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit protein kinases such as Janus Kinase 3 (JAK3), which is implicated in various inflammatory and autoimmune diseases. This inhibition can lead to reduced signaling pathways associated with tumor growth and inflammation.

Case Studies

  • In Vitro Studies : In vitro studies using cell lines have indicated that sulfamoyl-containing compounds can significantly reduce the viability of cancer cells. These studies highlight the importance of further exploring the specific effects of this compound on various cancer types.
  • Animal Models : Preliminary animal studies suggest that similar compounds may exhibit anti-inflammatory properties. The trichloroethyl group may enhance bioavailability and tissue penetration, making it a candidate for further pharmacological exploration.

Q & A

Q. What redox properties influence its reactivity in biological systems?

  • Methodology :
  • Cyclic voltammetry : Measure oxidation potentials in PBS (pH 7.4) to identify reactive intermediates.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.
    The trichloroethyl group may act as an electron sink, stabilizing radical species during metabolic activation .

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